molecular formula C10H10ClFO B14697152 3-Chloro-1-(4-fluorophenyl)butan-2-one CAS No. 24765-65-9

3-Chloro-1-(4-fluorophenyl)butan-2-one

Cat. No.: B14697152
CAS No.: 24765-65-9
M. Wt: 200.64 g/mol
InChI Key: NPYLMWQSHYGYHX-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-fluorophenyl)butan-2-one is a chlorinated fluorophenyl ketone with a four-carbon backbone. Its structure comprises a butan-2-one core (a ketone at position 2), a 4-fluorophenyl group at position 1, and a chlorine substituent at position 3.

Properties

CAS No.

24765-65-9

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

3-chloro-1-(4-fluorophenyl)butan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(11)10(13)6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3

InChI Key

NPYLMWQSHYGYHX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1=CC=C(C=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-fluorophenyl)butan-2-one typically involves the reaction of 4-fluorobenzene with 4-chlorobutyryl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction is a Friedel-Crafts acylation, which is a common method for introducing acyl groups into aromatic compounds .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-1-(4-fluorophenyl)butan-2-one may involve large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phase-transfer catalysts (PTCs) can enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-fluorophenyl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-Chloro-1-(4-fluorophenyl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in synthetic chemistry and pharmaceutical development .

Comparison with Similar Compounds

(Z)-3-Chloro-1-(4-fluorophenyl)-4,4-dimethylpent-2-en-1-one

Structural Differences :

  • Contains an α,β-unsaturated ketone (pent-2-en-1-one backbone) with 4,4-dimethyl branching.
  • The Z-configuration of the double bond enhances steric hindrance and planar rigidity.

Key Data :

  • Melting Point: 54–55 °C (higher than non-unsaturated analogs due to improved crystal packing) .
  • Synthesis : Prepared via one-pot synthesis with 88% yield, purified via flash chromatography .
  • Applications : Used in organic synthesis; the unsaturated backbone may facilitate conjugate addition reactions.

Comparison :
The target compound lacks unsaturation and branching, likely resulting in lower melting points and distinct reactivity.

4-(4-Hydroxyphenyl)butan-2-one

Structural Differences :

  • Features a hydroxyl group instead of chlorine and fluorine on the phenyl ring.

Key Data :

  • Applications : Regulated by IFRA for fragrance use due to sensitization risks; recommended concentration limits vary by product category .
  • Polarity : The hydroxyl group increases hydrophilicity compared to halogenated analogs.

1-(3-Chloro-4-fluorophenyl)-2,2-dimethyl-1-butanone

Structural Differences :

  • Substitutions on the phenyl ring (3-Cl, 4-F vs. 4-F) and 2,2-dimethyl branching on the ketone chain.

Key Data :

  • Safety : Classified under GHS standards, requiring handling precautions (e.g., PPE, ventilation) .

Comparison :
The target compound’s simpler structure may improve synthetic accessibility and substrate compatibility in reactions.

3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

Structural Differences :

  • Incorporates a piperazine ring, introducing hydrogen-bonding capability and basicity.

Key Data :

  • Molecular Weight : 270.73 g/mol (higher due to the piperazine moiety) .
  • Applications : Discontinued commercial availability suggests niche research applications, possibly in drug discovery.

Comparison :
The absence of a piperazine ring in the target compound simplifies its structure but may limit bioactivity.

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

Structural Differences :

  • Bromine at position 2 and chlorine at position 4 on the chain; 4-chlorophenyl substituent.

Key Data :

  • Reactivity : Bromine’s superior leaving-group ability may enhance nucleophilic substitution rates compared to chlorine .
  • Commercial Availability : Offered in bulk for research and production .

Comparison :
The target compound’s single chlorine substituent and fluorophenyl group may result in milder reactivity and distinct electronic effects.

3-Chloro-4'-fluoropropiophenone

Structural Differences :

  • Shorter chain (propan-1-one vs. butan-2-one) with chlorine at position 3.

Key Data :

  • Molecular Weight : 186.61 g/mol (lower due to shorter chain) .
  • Identifiers : CAS 347-93-3, EINECS 206-475-2 .

Comparison : The target compound’s extended chain may increase steric bulk and alter solubility profiles.

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